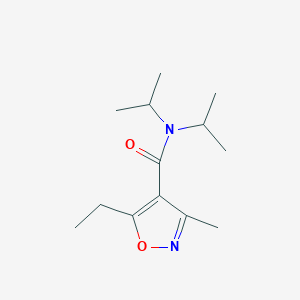

5-Ethyl-3-methyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide

CAS No.: 106833-52-7

Cat. No.: VC17280370

Molecular Formula: C13H22N2O2

Molecular Weight: 238.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 106833-52-7 |

|---|---|

| Molecular Formula | C13H22N2O2 |

| Molecular Weight | 238.33 g/mol |

| IUPAC Name | 5-ethyl-3-methyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C13H22N2O2/c1-7-11-12(10(6)14-17-11)13(16)15(8(2)3)9(4)5/h8-9H,7H2,1-6H3 |

| Standard InChI Key | CAGCTVOXTAQKLK-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=NO1)C)C(=O)N(C(C)C)C(C)C |

Introduction

Synthesis

The synthesis of such oxazole derivatives typically involves the formation of the oxazole ring followed by the introduction of the substituents. Common methods for forming the oxazole ring include condensation reactions involving hydroxylamine and appropriate aldehydes or ketones. The introduction of the N,N-di(propan-2-yl)carboxamide group could involve a reaction with isopropylamine and a suitable carboxylic acid derivative.

Potential Applications

Oxazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activity of 5-Ethyl-3-methyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide would depend on its structure and the nature of its substituents.

Related Compounds

Related compounds, such as 5-ethyl-3-methyl-1,2-oxazole-4-carbaldehyde (available from Sigma-Aldrich) and 3-methyl-5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid (documented in PubChem), provide insights into the potential chemical and biological properties of oxazole derivatives.

Research Findings

Due to the lack of specific research findings on 5-Ethyl-3-methyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide, studies on similar compounds suggest that oxazoles can exhibit a range of biological activities. For instance, some oxazole derivatives have shown promise in drug development due to their ability to interact with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume